

# In-Depth Technical Guide: 4-Fluorobenzonitrile <sup>13</sup>C<sub>6</sub> Certificate of Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the quality control of 4-Fluorobenzonitrile-<sup>13</sup>C<sub>6</sub>, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. The following sections detail the key analytical parameters, experimental protocols, and data interpretation in a format amenable to researchers and professionals in drug development.

#### **Quantitative Data Summary**

The following tables summarize the key quantitative data typically found in a Certificate of Analysis for 4-Fluorobenzonitrile-<sup>13</sup>C<sub>6</sub>. These values represent a batch of high purity and isotopic enrichment suitable for demanding research applications.

Table 1: Identity and Physical Properties



Parameter	Specification	Result
Product Name	4-Fluorobenzonitrile-13C6	Conforms
CAS Number	Not available for <sup>13</sup> C <sub>6</sub> variant	Not Applicable
Molecular Formula	<sup>13</sup> C <sub>6</sub> C <sub>1</sub> H <sub>4</sub> FN	C7H4FN
Molecular Weight	127.07 g/mol	127.07 g/mol
Appearance	White to off-white solid	White solid
Solubility	Soluble in DMSO, Acetonitrile	Conforms

Table 2: Purity and Impurity Profile

Analytical Test	Method	Acceptance Criteria	Result
Chemical Purity	HPLC	≥ 98%	99.8%
Isotopic Enrichment	LC-MS	≥ 99 atom % <sup>13</sup> C	99.5 atom % <sup>13</sup> C
Residual Solvents	GC-HS	Conforms to ICH Q3C	Conforms
Water Content	Karl Fischer Titration	≤ 0.5%	0.1%

Table 3: Spectroscopic Data

Analysis	Method	Result
<sup>1</sup> H-NMR	400 MHz, DMSO-d <sub>6</sub>	Conforms to structure
<sup>13</sup> C-NMR	101 MHz, DMSO-d <sub>6</sub>	Conforms to structure
Mass Spectrum	ESI-MS	[M+H] <sup>+</sup> = 128.04

### **Experimental Protocols**

Detailed methodologies for the key analytical experiments are provided below. These protocols are representative of the techniques used to generate the data in this guide.



## **High-Performance Liquid Chromatography (HPLC) for Chemical Purity**

This method is used to determine the chemical purity of 4-Fluorobenzonitrile-<sup>13</sup>C<sub>6</sub> by separating it from any non-labeled or other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient mixture of Acetonitrile and Water (both with 0.1% Formic Acid).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 254 nm.
- Injection Volume: 10 μL.
- Sample Preparation: A stock solution of 1 mg/mL is prepared in Acetonitrile. A working solution of 0.1 mg/mL is prepared by diluting the stock solution with the mobile phase.
- Data Analysis: The peak area of 4-Fluorobenzonitrile-<sup>13</sup>C<sub>6</sub> is compared to the total peak area
  of all components in the chromatogram to calculate the percentage purity.

## Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Enrichment

This method determines the isotopic enrichment of the <sup>13</sup>C-labeled compound.

- Instrumentation: A high-resolution mass spectrometer coupled with a UHPLC system.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
- Scan Mode: Full scan from m/z 100-200.



Data Analysis: The relative intensities of the ion corresponding to the fully <sup>13</sup>C<sub>6</sub>-labeled molecule (m/z = 128.04 for [M+H]<sup>+</sup>) and the ion corresponding to the unlabeled molecule (m/z = 122.04 for [M+H]<sup>+</sup>) are used to calculate the isotopic enrichment.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

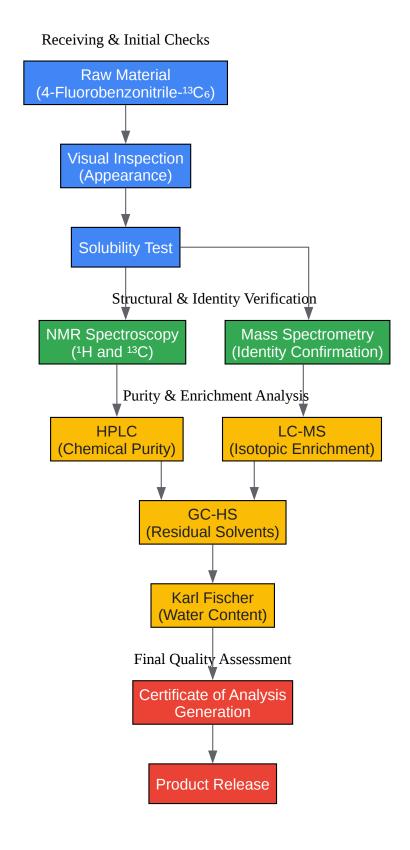
<sup>1</sup>H-NMR and <sup>13</sup>C-NMR are used to confirm the chemical structure of the compound.

- Instrumentation: A 400 MHz NMR spectrometer.
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>).
- ¹H-NMR: The spectrum is analyzed for the characteristic aromatic proton signals, confirming the substitution pattern of the benzene ring.
- ¹³C-NMR: The spectrum shows signals corresponding to the seven carbon atoms, with the six labeled carbons exhibiting characteristic shifts and couplings.

#### **Mandatory Visualizations**

The following diagrams illustrate the analytical workflow and logical relationships in the quality control of 4-Fluorobenzonitrile-<sup>13</sup>C<sub>6</sub>.

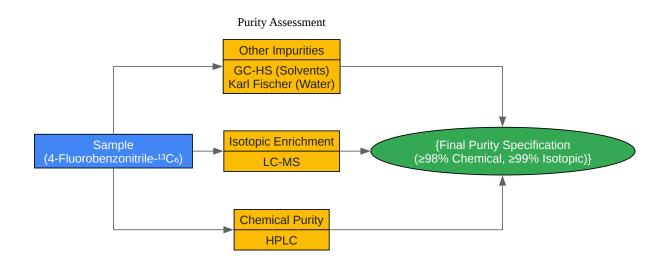




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Caption: Analytical workflow for the quality control of 4-Fluorobenzonitrile-13C6.





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Caption: Logical relationship for purity assessment of 4-Fluorobenzonitrile-13C6.

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